molecular formula C6H15ClN2 B8205384 N-methyl-1-pyrrolidin-3-ylmethanamine;hydrochloride

N-methyl-1-pyrrolidin-3-ylmethanamine;hydrochloride

Cat. No.: B8205384
M. Wt: 150.65 g/mol
InChI Key: VMLMIKJONBWSGJ-UHFFFAOYSA-N
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Description

N-methyl-1-pyrrolidin-3-ylmethanamine;hydrochloride is a chemical compound with the molecular formula C6H15ClN2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-pyrrolidin-3-ylmethanamine;hydrochloride typically involves the reaction of pyrrolidine with formaldehyde and methylamine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Aqueous or organic solvents like ethanol or methanol

    Catalysts: Acid catalysts such as hydrochloric acid

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Raw Materials: Pyrrolidine, formaldehyde, methylamine, and hydrochloric acid

    Reaction Conditions: Controlled temperature and pressure to optimize yield

    Purification: Crystallization or recrystallization to obtain the pure hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-pyrrolidin-3-ylmethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxides

    Reduction: Reduction reactions can yield secondary amines

    Substitution: Nucleophilic substitution reactions with halides or other electrophiles

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids

    Reduction: Lithium aluminum hydride or sodium borohydride

    Substitution: Alkyl halides or acyl chlorides

Major Products

    Oxidation Products: N-oxides

    Reduction Products: Secondary amines

    Substitution Products: N-alkylated or N-acylated derivatives

Scientific Research Applications

N-methyl-1-pyrrolidin-3-ylmethanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis

    Biology: Employed in the study of enzyme inhibitors and receptor ligands

    Medicine: Investigated for potential therapeutic effects in neurological disorders

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N-methyl-1-pyrrolidin-3-ylmethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to active sites or allosteric sites, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound, used in various chemical syntheses

    N-Methylpyrrolidine: A similar compound with a methyl group attached to the nitrogen atom

    N-Methyl-2-pyrrolidone: A solvent with similar structural features

Uniqueness

N-methyl-1-pyrrolidin-3-ylmethanamine;hydrochloride is unique due to its specific substitution pattern and hydrochloride salt form, which confer distinct chemical and physical properties. These properties make it particularly useful in specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-methyl-1-pyrrolidin-3-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.ClH/c1-7-4-6-2-3-8-5-6;/h6-8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLMIKJONBWSGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCNC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.65 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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